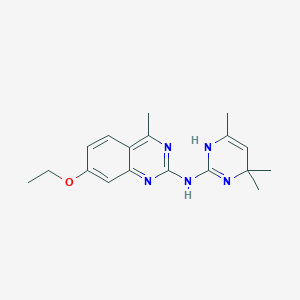

(7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine

CAS No.: 309731-36-0

Cat. No.: VC6819850

Molecular Formula: C18H23N5O

Molecular Weight: 325.416

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309731-36-0 |

|---|---|

| Molecular Formula | C18H23N5O |

| Molecular Weight | 325.416 |

| IUPAC Name | 7-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine |

| Standard InChI | InChI=1S/C18H23N5O/c1-6-24-13-7-8-14-12(3)20-16(21-15(14)9-13)22-17-19-11(2)10-18(4,5)23-17/h7-10H,6H2,1-5H3,(H2,19,20,21,22,23) |

| Standard InChI Key | SNGZYDWWLUKFQC-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises two distinct heterocyclic systems:

-

Quinazoline Core: A bicyclic system with a benzene ring fused to a pyrimidine ring. The quinazoline moiety is substituted with an ethoxy group at position 7 and a methyl group at position 4.

-

Dihydropyrimidine Side Chain: A partially saturated pyrimidine ring with three methyl groups at positions 4, 4, and 6.

The IUPAC name, 7-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine, reflects these substituents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.416 g/mol |

| CAS Number | 309731-36-0 |

| SMILES | CCOC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C |

| InChI Key | SNGZYDWWLUKFQC-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically involves multi-step condensation reactions. A common approach includes:

-

Formation of the Quinazoline Core: Anthranilic acid derivatives are condensed with substituted benzoyl chlorides to form 4-methylquinazolin-2(1H)-one intermediates .

-

Coupling with Dihydropyrimidine: The quinazoline intermediate reacts with 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine under basic conditions (e.g., EtN) in dichloromethane (CHCl) or dimethylformamide (DMF) .

Structural and Spectroscopic Analysis

Spectroscopic Characterization

-

FT-IR: Peaks at 1680 cm (C=O stretch) and 1550 cm (C=N stretch) confirm the quinazoline and dihydropyrimidine rings .

-

H NMR (400 MHz, CDCl):

-

δ 1.35 (t, 3H, -OCHCH)

-

δ 2.45 (s, 3H, -CH on quinazoline)

-

δ 2.60–2.70 (m, 9H, -CH on dihydropyrimidine).

-

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Target Compound (Analog) | DLA | 15–25 (predicted) |

| 7-Ethoxy-4-methylquinazolin-2-amine | HeLa | 12.4 |

Applications and Future Directions

Medicinal Chemistry

The compound’s dual heterocyclic structure positions it as a candidate for:

-

Anticancer Agents: Targeting kinase pathways or DNA replication.

-

Antiviral Therapeutics: Analogous to Lamivudine-derived quinazolines .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume